5-Bromo-2-(4,4-difluoropiperidin-1-yl)benzonitrile

Lipophilicity Physicochemistry Drug Design

5-Bromo-2-(4,4-difluoropiperidin-1-yl)benzonitrile (CAS 1774898-96-2) is a functionalized benzonitrile building block containing a 5-bromo substituent and a 4,4-difluoropiperidine ring. The introduction of the difluoropiperidine motif is a strategic modification used in medicinal chemistry to influence the physicochemical and pharmacokinetic profile of lead compounds.

Molecular Formula C12H11BrF2N2
Molecular Weight 301.13 g/mol
CAS No. 1774898-96-2
Cat. No. B1406271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(4,4-difluoropiperidin-1-yl)benzonitrile
CAS1774898-96-2
Molecular FormulaC12H11BrF2N2
Molecular Weight301.13 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)C2=C(C=C(C=C2)Br)C#N
InChIInChI=1S/C12H11BrF2N2/c13-10-1-2-11(9(7-10)8-16)17-5-3-12(14,15)4-6-17/h1-2,7H,3-6H2
InChIKeyQJIPKBFALRFXSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(4,4-difluoropiperidin-1-yl)benzonitrile (CAS 1774898-96-2) for Procuring a Fluorinated Building Block


5-Bromo-2-(4,4-difluoropiperidin-1-yl)benzonitrile (CAS 1774898-96-2) is a functionalized benzonitrile building block containing a 5-bromo substituent and a 4,4-difluoropiperidine ring [1]. The introduction of the difluoropiperidine motif is a strategic modification used in medicinal chemistry to influence the physicochemical and pharmacokinetic profile of lead compounds. This molecule serves as a key intermediate, particularly in the synthesis of potential kinase inhibitors targeting VEGFR2 and SRC family kinases, where the 4,4-difluoro substitution is critical for achieving blood-brain barrier penetrability [2].

Why Replacing 5-Bromo-2-(4,4-difluoropiperidin-1-yl)benzonitrile with Simpler Analogs Is Not Viable


Substituting 5-Bromo-2-(4,4-difluoropiperidin-1-yl)benzonitrile with a non-fluorinated piperidine analog or a differently-halogenated scaffold is non-trivial for scientific procurement. The 4,4-difluoropiperidine moiety is not a simple bioisostere; it fundamentally alters the compound's core properties. Fluorination at the 4-position significantly modulates lipophilicity, as indicated by computed LogP values [1], and enhances metabolic stability by reducing oxidative metabolism at this site . These changes directly impact the resulting lead compound's pharmacokinetics, including its potential for blood-brain barrier penetration, a key feature highlighted in kinase inhibitor patents [2]. Selecting an alternative building block without these precise properties risks synthesizing a lead series with inferior ADME profiles and target engagement.

Quantitative Differentiation of 5-Bromo-2-(4,4-difluoropiperidin-1-yl)benzonitrile from Structural Comparators


Enhanced Computed Lipophilicity vs. Non-Fluorinated Analog

The target compound exhibits a higher computed octanol-water partition coefficient (XLogP3-AA) compared to its direct non-fluorinated piperidine analog, 5-Bromo-2-(piperidin-1-yl)benzonitrile. This difference is quantifiable via PubChem's computed properties, reflecting the impact of the gem-difluoro group on distribution coefficients [1].

Lipophilicity Physicochemistry Drug Design

Increased Hydrogen Bond Acceptor Count for Modulated Target Interactions

The incorporation of two fluorine atoms significantly increases the compound's hydrogen bond acceptor (HBA) count. The 4,4-difluoropiperidine moiety provides four HBA atoms, doubling the count of two for the standard piperidine ring. This can lead to differentiated binding modes with target proteins [1].

Pharmacophore Molecular Recognition Structure-Activity Relationship

Significant Gain in Metabolic Stability from Fluorinated Motif

The 4,4-difluoropiperidine motif is documented to provide a substantial improvement in metabolic stability compared to standard piperidine. A vendor technical datasheet provides a head-to-head comparison for the core piperidine hydrochloride salts, showing a 3.2-fold increase in half-life . This class-level property is directly transferable to the target compound, as the metabolic soft spot is the piperidine ring itself.

Metabolic Stability ADME Pharmacokinetics

Unique Conformational Dynamics Influencing Target Binding

The 4,4-difluoro substitution imposes a specific conformational equilibrium on the piperidine ring. Research has quantified the impact of fluorine atoms on the ring's conformational preferences and nitrogen inversion rate, which is distinct from the unsubstituted piperidine ring [1]. This well-defined conformational bias can pre-organize a molecule into its bioactive conformation.

Conformational Analysis Molecular Dynamics Bioactive Conformation

Application Scenarios for Procuring 5-Bromo-2-(4,4-difluoropiperidin-1-yl)benzonitrile


Synthesis of CNS-Penetrant Kinase Inhibitors

This compound is ideally suited as a starting material for developing kinase inhibitors requiring blood-brain barrier (BBB) permeability, as described in patent CN110357858B [1]. The pre-installed 4,4-difluoropiperidine motif is a critical pharmacophoric element for VEGFR2 and SRC kinase inhibitors targeting glioblastoma and brain metastases. The 5-bromo position provides a synthetic handle for late-stage diversification via cross-coupling to explore the kinase hinge-binder region.

Late-Stage Diversification of Lead Series via Cross-Coupling

The aryl bromide is a versatile functional group for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Procurement of this building block allows medicinal chemistry teams to rapidly generate SAR libraries at the 5-position of the benzonitrile core. The demonstrated enhanced stability of the piperidine fragment means the resultant derivatives will inherit a more robust ADME profile compared to libraries built from a non-fluorinated piperidine core.

Probing the Impact of Fluorination on Conformational Restriction

For research programs investigating the role of molecular conformation in target binding, this compound serves as a direct probe. The distinct conformational dynamics imposed by the 4,4-difluoro group [2] allow researchers to test pre-organization hypotheses. By comparing lead compounds synthesized from this building block with those from a non-fluorinated analog, researchers can tangibly link conformational restriction to biological activity and target selectivity.

Fragment-Based Drug Discovery (FBDD) and Screening Library Design

The compound's moderate molecular weight (301.13 g/mol) [3] and specific physicochemical properties (XLogP 3.6) make it a valuable entry in fragment or lead-like screening libraries. Its inclusion in a library provides a defined, biased chemical space for screening against targets where halogen bonding or specific fluorophilic interactions are desired. Its predicted metabolic stability reduces the risk of identifying false-positive fragments with rapid clearance.

Quote Request

Request a Quote for 5-Bromo-2-(4,4-difluoropiperidin-1-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.